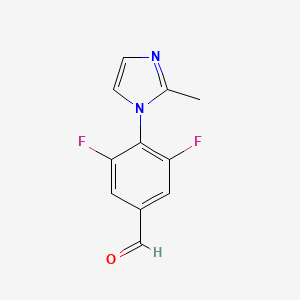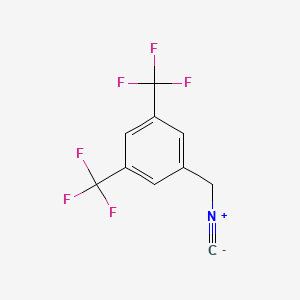![molecular formula C9H12BrFO2 B13521487 Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors under high-pressure conditions.
Fluorination and Esterification: The final step involves the fluorination of the intermediate compound followed by esterification with ethanol in the presence of a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to maintain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bicyclic core can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Dehalogenated products.
Oxidation: Oxidized derivatives of the bicyclic core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug development. Its derivatives could be explored for antimicrobial, antiviral, or anticancer properties. The presence of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
- Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate
- 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
Uniqueness
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H12BrFO2 |
|---|---|
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2-fluoroacetate |
InChI |
InChI=1S/C9H12BrFO2/c1-2-13-7(12)6(11)8-3-9(10,4-8)5-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
SGTFSORMDYONJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C12CC(C1)(C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


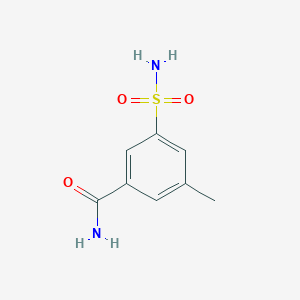

![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
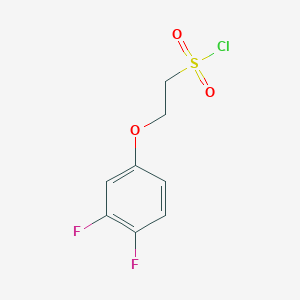

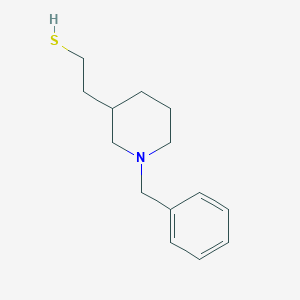
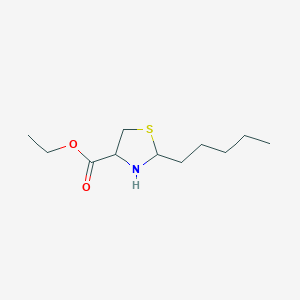
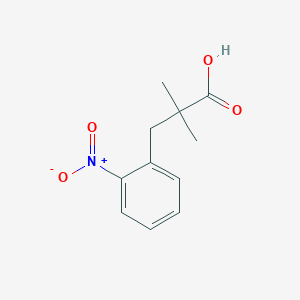

![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)

